![molecular formula C25H14I2 B1601229 2,2'-Diiodo-9,9'-spirobi[fluorene] CAS No. 790674-48-5](/img/structure/B1601229.png)

2,2'-Diiodo-9,9'-spirobi[fluorene]

説明

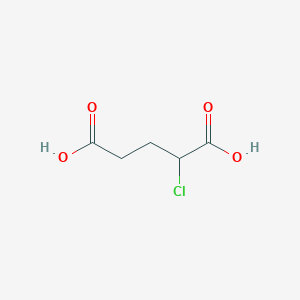

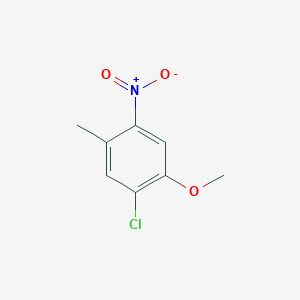

2,2’-Diiodo-9,9’-spirobi[fluorene] is a chemical compound with the molecular formula C25H14I2 . It is a derivative of 9,9’-spirobifluorene, a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .

Synthesis Analysis

The synthesis of spirobifluorene derivatives has been achieved through various methods. For instance, chiral 9,9’-spirobi[fluorene] (SBF) derivatives were synthesized from 7,7’-dibromo-9,9’-spirobi[fluorene]-2,2’-diol . Another method involved the palladium-catalyzed Suzuki coupling reaction .Molecular Structure Analysis

The molecular structure of 2,2’-Diiodo-9,9’-spirobi[fluorene] is characterized by its robust structure and two perpendicularly arranged π systems . It has a molecular weight of 568.2 g/mol and a monoisotopic mass of 567.918457 Da .Physical And Chemical Properties Analysis

2,2’-Diiodo-9,9’-spirobi[fluorene] has a molecular weight of 568.2 g/mol and a monoisotopic mass of 567.91850 g/mol . It has a complexity of 523 and a covalently-bonded unit count of 1 . It does not have any hydrogen bond donor count or hydrogen bond acceptor count .科学的研究の応用

Electronic and Optical Material Applications

OLED Host Material : 2,2'-Diiodo-9,9'-spirobi[fluorene] is used to synthesize spiro-mCP, a host material in blue phosphorescent OLEDs. This material enhances thermal stability and produces bright blue emissions with high luminance efficiency (Seo & Lee, 2017).

Polyimide Synthesis : It's also involved in the synthesis of novel polyimides with high organosolubility and optical transparency. These polyimides form transparent, flexible films with low moisture absorption and low dielectric constants, suitable for various applications in electronics (Zhang et al., 2010).

Dendrimer Construction : The compound aids in creating hole-transporting dendrimers with high thermal stability and brightness, suitable for OLED applications (Usluer et al., 2010).

Photophysical and Electrochemical Studies

Luminescent Material Research : Studies include the synthesis and characterization of derivatives for photophysical applications, demonstrating good solubility and potential for various optical uses (Qi et al., 2013).

Electroluminescent Device Development : The synthesis of spirobifluorene derivatives and their application in electroluminescent devices, highlighting their structural, electrochemical, and photophysical properties (Sicard et al., 2019).

Circularly Polarized Luminescence : Research into chiral spirobifluorene derivatives shows their potential in creating solvent-dependent circularly polarized luminescent materials (Kubo et al., 2020).

将来の方向性

Spirobifluorene derivatives have shown promise in the field of organic electronics . They are being researched as alternative hole-transporting materials in next-generation solar cells . This suggests that 2,2’-Diiodo-9,9’-spirobi[fluorene] and similar compounds could have significant applications in the future.

特性

IUPAC Name |

2,2'-diiodo-9,9'-spirobi[fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14I2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPNGMPMRVYFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)I)C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479623 | |

| Record name | 2,2'-Diiodo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

790674-48-5 | |

| Record name | 2,2'-Diiodo-9,9'-spirobi[fluorene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)

![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)

![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)